

Application Note: Peptide Coupling Reagents for N-Methoxyazetidines Scaffolds

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Compound of Interest

Compound Name: *1-acetyl-N-methoxyazetidine-3-carboxamide*

CAS No.: *1428362-36-0*

Cat. No.: *B2814176*

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Executive Summary & Scope

The term "N-methoxyazetidines synthesis" in the context of peptide coupling encompasses two distinct but critical transformations in medicinal chemistry. This guide addresses both, providing optimized protocols for:

- **Intramolecular Cyclization:** The synthesis of
-methoxy-2-azetidinones (
-methoxy-
-lactams) from
-amino acids using peptide coupling reagents. This is a key step in generating monobactam antibiotics and
-lactamase inhibitors.
- **Intermolecular Coupling:** The coupling of carboxylic acids to 1-methoxyazetidines (a cyclic

-alkoxy amine) or 3-methoxyazetidine (a strained secondary amine) to form functionalized amides.

This note prioritizes reagents that overcome the specific challenges of these scaffolds: reduced nucleophilicity of

-alkoxy amines and ring strain inherent to the azetidine core.

Mechanistic Challenges & Reagent Selection

The Nucleophilicity Problem (-Alkoxy Amines)

Coupling to 1-methoxyazetidine (or cyclizing to form the

-methoxy lactam) is mechanistically difficult because the nitrogen atom is bonded to an oxygen. The inductive effect of the oxygen significantly lowers the pKa of the amine (typically pKa ~4.5–5.5 compared to ~10 for standard amines), rendering it a poor nucleophile.

- Standard Reagents (EDC/HOBt): Often fail or result in slow kinetics, leading to hydrolysis of the active ester.
- High-Activity Reagents (HATU/HOAt): The 7-azabenzotriazole (HOAt) moiety utilizes a pyridine nitrogen to stabilize the transition state via a neighboring group effect, significantly accelerating the reaction with poor nucleophiles.
- Acid Chlorides (Ghosez's Reagent): For extremely hindered or unreactive

-alkoxy systems, in situ generation of acid chlorides using Ghosez's reagent is the "nuclear option."

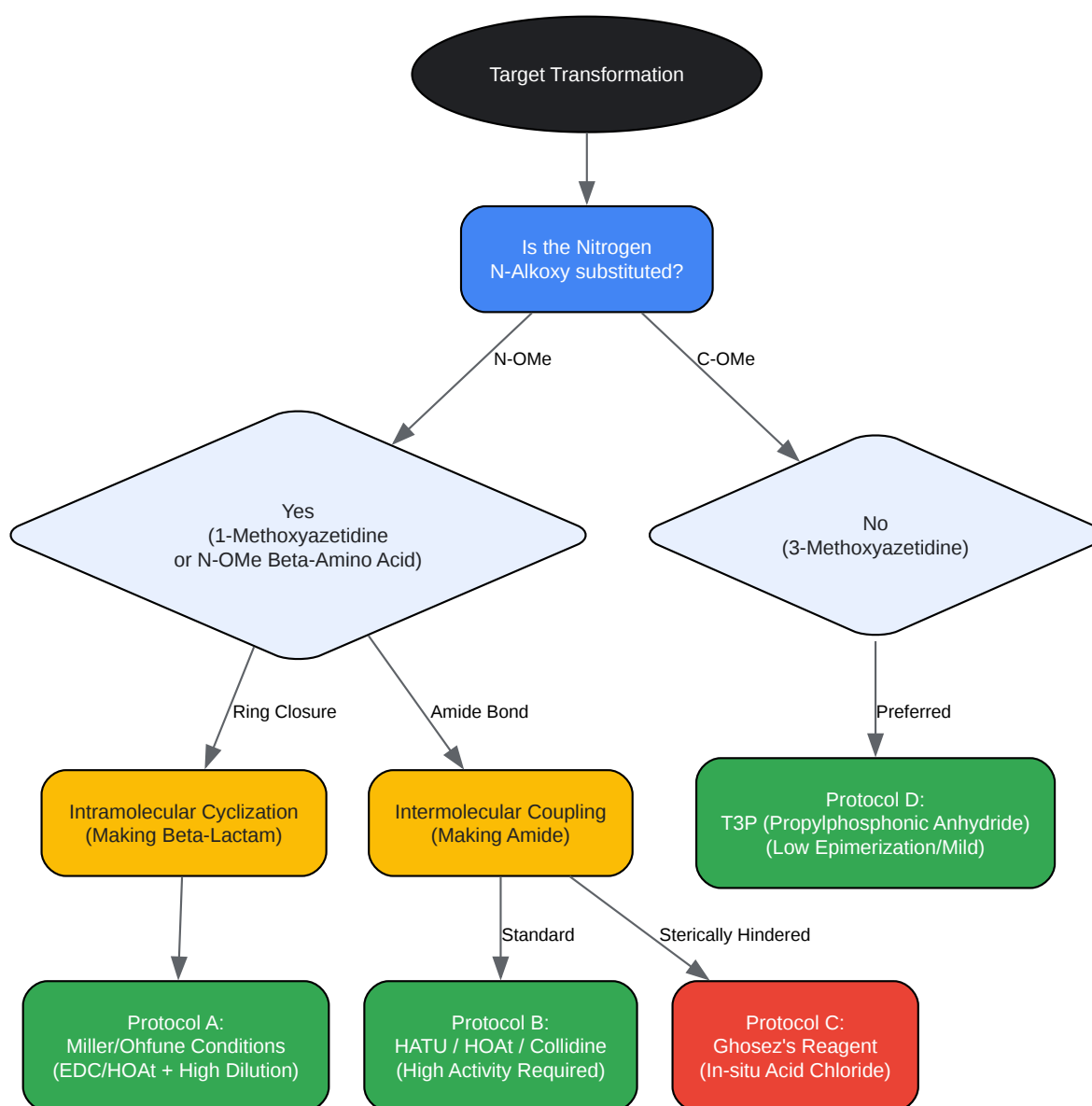
The Strain Problem (3-Methoxyazetidine)

While 3-methoxyazetidine is a more standard secondary amine, the ring strain (~26 kcal/mol) makes the system sensitive. Highly basic conditions or aggressive activation can sometimes lead to ring-opening or polymerization.

- T3P (Propylphosphonic Anhydride): The reagent of choice for strained rings. It operates at lower basicity and produces water-soluble byproducts, avoiding the harsh workups that might degrade the azetidine ring.

Decision Matrix: Reagent Selection Guide

The following diagram outlines the logical flow for selecting the optimal coupling system based on your specific substrate.



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Figure 1: Decision tree for selecting coupling reagents based on the electronic and steric nature of the azetidine substrate.

Detailed Experimental Protocols

Protocol A: Synthesis of α -Methoxy- β -Lactams (Intramolecular Cyclization)

Target: Formation of the azetidin-2-one ring from

α -methoxy-

β -amino acids.

Rationale: Ring closure is entropically disfavored (

).

High dilution is essential to prevent intermolecular oligomerization. The use of HOAt is critical to activate the acid sufficiently for attack by the poor

α -alkoxy nucleophile.

Materials:

- Substrate:

α -methoxy-

β -amino acid (1.0 equiv)

- Reagent: EDC

HCl (1.5 equiv) and HOAt (1.5 equiv)

- Base:

α -Methylmorpholine (NMM) (3.0 equiv)

- Solvent: Anhydrous

(DCM) or DMF (Degassed)

Procedure:

- Preparation: Dissolve the amino acid in DCM to achieve a high dilution concentration of 0.005 M (5 mM). Note: Higher concentrations (>10 mM) significantly increase dimer formation.
- Activation: Cool the solution to 0°C under nitrogen. Add HOAt followed by EDC HCl.
- Cyclization: Add NMM dropwise. Allow the reaction to warm to room temperature (RT) and stir for 16–24 hours.
- Workup: Wash with 1N HCl (cold), saturated , and brine. Dry over .
- Purification: Flash chromatography.
-methoxy lactams are often less polar than the open-chain precursor.

Protocol B: Coupling to 1-Methoxyazetidone (Intermolecular)

Target: Amide formation with cyclic

-alkoxy amines.

Rationale: 1-Methoxyazetidone is a "cyclic Weinreb amine" analog. It is sterically hindered and electronically deactivated. HATU is the preferred reagent due to the high reactivity of the Aztronium species.

Procedure:

- Dissolve Carboxylic Acid (1.0 equiv) in DMF (0.2 M).

- Add HATU (1.2 equiv) and HOAt (0.5 equiv). Note: Extra HOAt boosts yield for N-alkoxy couplings.
- Add 2,4,6-Collidine (3.0 equiv). Why Collidine? It is a non-nucleophilic base that minimizes racemization compared to DIEA.
- Stir for 5 minutes to form the activated ester.
- Add 1-Methoxyazetidine (or its salt) (1.2 equiv).
- Stir at RT for 4–12 hours. Monitor by LCMS (N-alkoxy amides often show distinct UV shifts).

Protocol C: Coupling to 3-Methoxyazetidine (Standard Scaffold)

Target: Amide formation with 3-methoxyazetidine (secondary amine).

Rationale: This is the most common application in drug discovery. T3P is superior here because it allows for a "one-pot" reaction with simple aqueous workup, crucial for scaling up azetidine fragments.

Procedure:

- Suspend 3-Methoxyazetidine
HCl (1.2 equiv) and Carboxylic Acid (1.0 equiv) in EtOAc or 2-MeTHF (0.5 M).
- Add DIPEA (3.5 equiv). Ensure pH is >8 (wet pH paper).
- Cool to 0°C.
- Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.
- Allow to warm to RT and stir for 2–4 hours.
- Workup: The beauty of T3P is that water-soluble phosphate byproducts are washed away. Wash with water, 0.5M NaOH, and brine. Evaporate to yield pure amide (often >95% purity without column).

Comparative Data & Troubleshooting

Table 1: Reagent Performance Comparison for

-Alkoxy Coupling

Reagent	Coupling Efficiency (1-OMe-Azetidine)	Epimerization Risk	Scalability	Notes
HATU/HOAt	High (>90%)	Moderate	Low (Cost)	Best for small-scale, difficult couplings.
T3P	Moderate (60-80%)	Very Low	High	Excellent for 3-methoxyazetidine; less effective for N-alkoxy.
EDC/HOBt	Low (<40%)	Low	High	Generally insufficient for N-alkoxy amines.
Ghosez's Rgt	Very High (>95%)	High (Acid Chloride)	Moderate	Use when HATU fails; strictly anhydrous conditions required.

Troubleshooting Guide

- Issue: Low Yield with HATU.
 - Cause: Steric hindrance of the N-OMe group.
 - Solution: Switch to Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate the acid chloride in situ. React with the amine in the presence of pyridine.
- Issue: Ring Opening.

- Cause: Nucleophilic attack on the azetidine ring (usually at C4) by strong nucleophiles or excessive heat.
- Solution: Avoid heating >40°C. Use non-nucleophilic bases (Collidine, DIPEA). Avoid strong nucleophilic solvents (like pyridine as solvent).
- Issue: Epimerization of Alpha-Chiral Acids.
 - Solution: Use T3P in EtOAc at 0°C. If HATU is required, use Collidine instead of TEA/DIPEA and keep reaction time short.

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